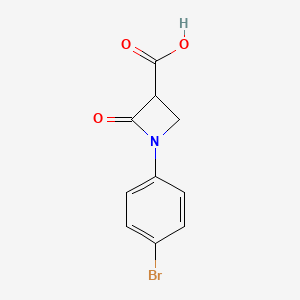

1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-6-1-3-7(4-2-6)12-5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVWKMWYYLWFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl 2 Oxoazetidine 3 Carboxylic Acid and Its Analogues

Strategies for β-Lactam Ring Construction

The formation of the 2-oxoazetidine, or β-lactam, ring is the cornerstone of synthesizing 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid. The primary methods employed are the Wolff rearrangement followed by intramolecular cyclization and the Staudinger ketene-imine cycloaddition.

Wolff Rearrangement and Intramolecular Cyclization Approaches

The Wolff rearrangement of α-diazocarbonyl compounds provides a versatile route to ketene (B1206846) intermediates, which can subsequently undergo intramolecular cyclization to form the β-lactam ring. rsc.orgorganic-chemistry.orgwikipedia.org This approach is particularly useful for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives.

A significant advancement in the synthesis of the 2-oxoazetidine-3-carboxylic acid scaffold involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This method utilizes microwave irradiation to induce the rearrangement of a diazotetramic acid precursor, generating a highly reactive ketene intermediate. This intermediate then undergoes an intramolecular ring contraction to furnish the desired β-lactam core. nih.gov The reaction is typically carried out at elevated temperatures, for instance, 200°C in a solvent like chlorobenzene. nih.gov

This methodology offers a robust and efficient pathway to various substituted 2-oxoazetidine-3-carboxylic acid derivatives. The versatility of this approach allows for the introduction of a wide range of substituents on the diazotetramic acid precursor, which are then incorporated into the final β-lactam product. nih.govbeilstein-journals.org

The ketene intermediate generated from the Wolff rearrangement of diazotetramic acids is highly electrophilic and can be trapped by various nucleophiles. wikipedia.orgnih.govbeilstein-journals.org This reactivity provides a powerful tool for the diversification of the 3-position of the 2-oxoazetidine ring, leading to the synthesis of a library of amides, esters, and thioesters. nih.gov

By conducting the thermally promoted Wolff rearrangement in the presence of different N-, O-, and S-nucleophilic reagents, a variety of substituents can be introduced at the exocyclic acyl group. nih.govbeilstein-journals.org For instance, reacting the ketene intermediate with amines, such as p-anisidine, yields the corresponding carboxamides. nih.gov Similarly, the use of alcohols and mercaptans as nucleophiles leads to the formation of esters and thioesters, respectively. nih.gov This method allows for the late-stage functionalization of the β-lactam scaffold, which is highly advantageous in medicinal chemistry for structure-activity relationship studies.

Below is a table summarizing the types of nucleophiles used and the corresponding products obtained in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives.

| Nucleophile Type | Example Nucleophile | Product Type |

| Amine | p-Anisidine | Amide |

| Alcohol | Benzyl (B1604629) alcohol | Ester |

| Thiol | Benzyl mercaptan | Thioester |

This table is based on the general reactivity of ketene intermediates generated from diazotetramic acids as described in the literature. nih.gov

When chiral, 5-monosubstituted diazotetramic acids are subjected to the thermally promoted Wolff rearrangement, the reaction proceeds with high diastereoselectivity, exclusively yielding the trans-diastereomeric β-lactam products. nih.govbeilstein-journals.org This stereochemical outcome is a significant advantage of this synthetic route, as it allows for the controlled synthesis of a single diastereomer, simplifying purification and characterization processes.

The stereochemistry of the resulting β-lactam is determined during the intramolecular ring closure of the ketene intermediate. The vicinal coupling constants observed in the 1H NMR spectra of the products are characteristic for the trans configuration, typically in the range of 1.5–2.5 Hz. nih.gov This high degree of stereocontrol is crucial for the development of chiral therapeutic agents where specific stereoisomers often exhibit desired biological activity.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction between a ketene and an imine, famously known as the Staudinger ketene-imine cycloaddition, is a cornerstone in β-lactam synthesis. organic-chemistry.orgwikipedia.orgchemistry-reaction.com This reaction provides a direct and convergent route to the 2-azetidinone ring system.

The Staudinger cycloaddition involves the reaction of a ketene, which can be generated in situ from an acid chloride or via a Wolff rearrangement of a diazo ketone, with an imine. organic-chemistry.orgwikipedia.org The reaction proceeds through a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the β-lactam ring. organic-chemistry.org

In the context of synthesizing this compound, this would involve the reaction of a suitable ketene precursor with an imine derived from 4-bromoaniline. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Generally, electron-donating substituents on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams, while the opposite substitution pattern tends to yield trans products. organic-chemistry.org

The combination of the Wolff rearrangement to generate the ketene followed by a Staudinger cycloaddition represents a powerful cascade approach to constructing highly functionalized β-lactam structures. wikipedia.org

Aza-Paterno-Büchi Photocycloaddition

The Aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, yielding an azetidine (B1206935) ring. rsc.orgresearchgate.net This reaction is an atom-economical method for the construction of the four-membered nitrogen-containing heterocycle. researchgate.netresearchgate.net However, its application has been met with challenges, primarily due to the low photoreactivity of many imine precursors and competing side reactions like E/Z isomerization. rsc.orgresearchgate.net

The general mechanism involves the photoexcitation of the imine to its triplet state, which then reacts with the ground-state alkene. rsc.org The success of the reaction is often dependent on the nature of the imine; cyclic imines or those with specific electronic properties tend to be more reactive. rsc.orgresearchgate.net While this method is a powerful tool for the synthesis of a variety of azetidines, its direct application to produce 2-oxoazetidine-3-carboxylic acid derivatives is less common, as it would require a specific combination of an imine and a ketene equivalent under photochemical conditions. Recent advancements have focused on using visible-light photocatalysis to overcome some of the limitations associated with direct UV irradiation. researchgate.netchemrxiv.org

Cycloadditions of Acyl Ketenes with Imines

The cycloaddition of a ketene with an imine, known as the Staudinger synthesis, is a cornerstone in the synthesis of β-lactams. wikipedia.org This non-photochemical [2+2] cycloaddition directly forms the 2-oxoazetidine ring. wikipedia.org The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans) is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to the preferential formation of the trans-β-lactam. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the imine would be derived from 4-bromoaniline, and the ketene would be generated from a malonic acid derivative.

| Ketene Substituent (R1) | Imine Substituent (R2) | Predominant Stereoisomer |

|---|---|---|

| Electron-donating (e.g., Alkoxy) | Electron-withdrawing (e.g., Acyl) | cis |

| Electron-withdrawing (e.g., Halogen) | Electron-donating (e.g., Alkyl) | trans |

| Aryl | Aryl | Mixture, dependent on specific substituents |

Metal-Catalyzed Cyclization and Coupling Reactions

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the construction of complex molecular architectures, including the azetidine ring. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium(II)-Catalyzed C(sp³)–H Amination Strategies

A powerful strategy for the synthesis of azetidines, including β-lactams, involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This approach typically utilizes a directing group, such as a picolinamide (B142947) (PA) or an aminoquinoline (AQ), attached to the nitrogen atom of the precursor. acs.orgnih.gov The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, which is then activated and functionalized to form the C-N bond of the azetidine ring. organic-chemistry.orgresearchgate.net

The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, where an oxidant is required to promote the Pd(II) to the Pd(IV) state, facilitating the final C-N bond-forming reductive elimination. organic-chemistry.org This methodology has been successfully applied to the synthesis of various functionalized azetidines and β-lactams with high yields and selectivities. acs.orgnih.govacs.org

| Substrate | Directing Group | Palladium Catalyst | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| N-picolinamide-protected amine | Picolinamide (PA) | Pd(OAc)₂ | PhI(OAc)₂ | Azetidine derivative | Up to 85% |

| Aminoquinoline carboxamide | Aminoquinoline (AQ) | Pd(OAc)₂ | C₆F₅I | β-Lactam | Up to 90% |

| N-benzyl picolinamide | Picolinamide (PA) | Pd(OAc)₂ | Phenyliodonium dimethylmalonate | Benzazetidine | Good to excellent |

Kulinkovich-Type Coupling Methodologies

The classical Kulinkovich reaction involves the titanium-mediated cyclopropanation of esters using Grignard reagents to form cyclopropanols. wikipedia.orgorganic-chemistry.org While not a direct method for azetidine synthesis, modifications and related reactions have been developed for the synthesis of nitrogen-containing rings. A notable example is a titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents, which is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netresearchgate.netrsc.org

In this transformation, a titanacyclopropane intermediate is formed, which then acts as a 1,2-dianion equivalent, inserting into the oxime ether to construct the azetidine ring. researchgate.netresearchgate.net This method has been particularly useful for the synthesis of spirocyclic NH-azetidines. researchgate.net The Kulinkovich-de Meijere reaction is another variation that allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org

Silver-Promoted Oxidative Cascade Reactions Involving N-Aryl-3-alkylideneazetidines

While silver-catalyzed reactions are versatile in organic synthesis, the specific silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids leads to the formation of fused pyridine (B92270) ring systems rather than the 2-oxoazetidine core. This transformation proceeds through a series of steps including ring expansion and oxidative additions. Although it starts from an azetidine derivative, this methodology is geared towards the synthesis of a different class of heterocyclic compounds and is not a direct route to this compound or its close analogues.

Aza-Michael Addition Routes to Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a well-established method for forming C-N bonds. beilstein-journals.orglibretexts.org This strategy can be employed to synthesize precursors for azetidine amino acid derivatives. The reaction typically involves the addition of a nitrogen nucleophile to an activated alkene, such as an α,β-unsaturated ester. nsf.govwisc.edu

In the context of azetidine synthesis, this could involve the conjugate addition of an amine to a substrate already containing the azetidine ring, or the intramolecular conjugate addition of an amine to an α,β-unsaturated ester to form the azetidine ring itself. This method is particularly useful for creating substituted azetidines with a carboxylic acid or ester functionality at the 3-position, making it a relevant pathway for the synthesis of analogues of the target compound. The stereochemistry of the addition can often be controlled through the use of chiral auxiliaries or catalysts. nih.gov

Derivatization from Pre-formed Azetidine Ring Systems

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the 2-oxoazetidine ring is a prime site for chemical modification, readily allowing for the formation of esters and amides. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard esterification protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. Microwave-assisted esterification has also emerged as an efficient method, often leading to reduced reaction times and improved yields. For instance, N-fluorobenzenesulfonimide (NFSi) has been utilized as a metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation, a method that could be applicable to this system.

Amidation: The formation of amides from this compound is a versatile method for introducing a wide range of substituents. Direct condensation of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. researchgate.net For example, a convenient protocol for amide bond formation, particularly with electron-deficient amines, involves the use of EDC and DMAP with a catalytic amount of HOBt. researchgate.net Another effective class of coupling reagents are uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). organic-chemistry.org

A recent study demonstrated the possibility of transforming benzyl esters of 2-oxoazetidine-3-carboxylic acid derivatives into the parent carboxylic acids via hydrogenolysis, followed by subsequent amidation to form new β-lactam derivatives. nih.govmdpi.com This two-step sequence highlights the utility of the carboxylic acid functional handle for diversification.

Table 1: Common Reagents for the Functionalization of the Carboxylic Acid Moiety

| Transformation | Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, TsOH | Classic Fischer esterification conditions. |

| Microwave Catalysts | N-Fluorobenzenesulfonimide (NFSi) | Metal-free, efficient under microwave irradiation. | |

| Amidation | Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt or DMAP. |

| Uronium/Phosphonium Salts | HATU, PyBOP | Highly efficient, particularly for challenging couplings. |

Modifications on the N-Aryl Substituent

The N-(4-bromophenyl) substituent of the target molecule offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of carbon and heteroatom-based functionalities. The presence of the bromine atom allows for reactions such as the Suzuki, Heck, and Sonogashira couplings, significantly expanding the chemical space accessible from this β-lactam scaffold.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide. libretexts.orgnih.gov In the context of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.org This reaction would replace the bromine atom with a new aryl or vinyl group. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. nih.gov While direct examples on this specific β-lactam are not prevalent in the literature, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrates the feasibility of this transformation on a bromophenyl group attached to a heterocyclic core. organic-chemistry.org

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. wikipedia.orgwikipedia.org This reaction, catalyzed by a palladium complex and requiring a base, would result in the formation of a styrenyl-type substituent at the 4-position of the N-phenyl ring. wikipedia.org The stereoselectivity of the Heck reaction typically favors the formation of the E-alkene. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylethynyl derivatives. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org This modification would introduce a linear, rigid alkyne linker at the N-aryl position, which can be valuable for probing ligand-receptor interactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. researchgate.netacs.org This would enable the conversion of the bromo-substituent to a variety of primary or secondary amino groups, or even for the introduction of N-heterocycles. researchgate.net The choice of phosphine (B1218219) ligand is critical to the success of this transformation. acs.org

Table 2: Potential Palladium-Catalyzed Modifications on the N-(4-bromophenyl) Substituent

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryl/Styrene | Pd(0) catalyst, Base |

| Heck Coupling | Alkene | Substituted Alkene | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | Aryl Amine | Pd(0) catalyst, Phosphine Ligand, Base |

Stereoselective Functionalization of the Azetidine Ring

Stereoselective functionalization of the pre-formed azetidine ring, particularly at the C3 and C4 positions, is a more challenging yet highly valuable strategy for generating structural diversity with precise control over the three-dimensional arrangement of substituents.

Functionalization at the C3 Position: The C3 position, adjacent to the carbonyl group, can be functionalized via the formation of an enolate. To achieve this, the carboxylic acid moiety of this compound would first need to be converted to an ester, for example, a methyl or ethyl ester. Deprotonation of this ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate the corresponding β-lactam enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce a new substituent at the C3 position.

The stereochemical outcome of such an alkylation is dependent on the geometry of the enolate and the direction of approach of the electrophile. The presence of the existing substituent at C3 (the ester group) and the N1-substituent will influence the facial selectivity of the reaction. While predicting the precise stereoselectivity can be complex, it is often influenced by steric hindrance, with the electrophile approaching from the less hindered face of the enolate. nih.gov Studies on the condensation of titanium enolates of 2-pyridyl thioesters with imines to form β-lactams have demonstrated that the stereochemistry can be controlled. Similarly, the stereocontrolled Mannich reaction with enolizable imines using chiral auxiliaries to generate β-amino esters, which are then cyclized to β-lactams, highlights the importance of stereodirecting groups. nih.gov Although these examples relate to the formation of the ring, the principles of stereocontrol in enolate reactions are applicable to the functionalization of a pre-formed ring.

Functionalization at the C4 Position: Stereoselective functionalization at the C4 position of a pre-formed 3-unsubstituted or 3-monosubstituted 2-azetidinone is less common and methodologically more challenging. Reactions often proceed via mechanisms that involve ring opening and re-closure or through radical intermediates.

The development of stereoselective functionalization methods for the azetidine ring is an active area of research, as it provides access to novel β-lactam structures with potentially unique biological activities.

Mechanistic Elucidation of Reactions Involving 1 4 Bromophenyl 2 Oxoazetidine 3 Carboxylic Acid Scaffolds

Reaction Pathway Investigations in Wolff Rearrangements

The Wolff rearrangement is a powerful method for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, which proceeds through the generation of a highly reactive ketene (B1206846) intermediate from an α-diazoketone precursor. organic-chemistry.org Investigations into this reaction pathway, particularly using diazotetramic acids, have provided significant mechanistic insights. researchgate.netnih.gov

The reaction is typically initiated by thermal or photochemical means to induce the extrusion of nitrogen gas (N₂) from the α-diazo carbonyl compound. organic-chemistry.org This can occur in a concerted manner with the migration of the alkyl group, or stepwise via a carbene intermediate. organic-chemistry.org In the context of forming azetidinone scaffolds from precursors like diazotetramic acids, the rearrangement leads to a ring contraction, transforming the five-membered ring into a four-membered β-lactam ketene. nih.govresearchgate.net

The key intermediate in this pathway is the β-lactam ketene. nih.gov Due to their high reactivity, these ketenes are generally not isolated but are trapped in situ by various nucleophiles present in the reaction mixture. organic-chemistry.org This allows for the synthesis of a diverse library of 2-oxoazetidine-3-carboxylic acid derivatives, including amides, esters, and thioesters, by simply varying the nucleophile. researchgate.netnih.gov

Table 1: Key Steps in the Wolff Rearrangement for 2-Oxoazetidine Synthesis

| Step | Description | Intermediate/Product |

| 1. Initiation | Thermal or photochemical decomposition of an α-diazoketone (e.g., diazotetramic acid). | Carbene (stepwise) or direct transition state (concerted). |

| 2. Rearrangement | 1,2-migration of an alkyl group with concomitant loss of N₂ to form a ketene. This involves ring contraction. | β-Lactam ketene. |

| 3. Nucleophilic Trapping | The highly reactive ketene is intercepted in situ by a nucleophile (e.g., amine, alcohol, thiol). | 2-Oxoazetidine-3-carboxylic acid derivative. |

Stereochemical Mechanism of Base-Induced Sommelet–Hauser Rearrangements

The Sommelet–Hauser rearrangement is a acs.orgresearchgate.net-sigmatropic rearrangement of certain quaternary ammonium (B1175870) salts, which serves as a valuable C-C bond-forming reaction. wikipedia.orgchemistry-reaction.com Mechanistic studies on azetidine-2-carboxylic acid ester-derived ammonium salts have revealed detailed insights into the stereochemical course of this transformation. nih.gov

The mechanism is initiated by deprotonation of the benzylic methylene group by a strong base, such as sodium amide, to form a benzylic ylide. wikipedia.org This ylide is in equilibrium with a less abundant but more reactive ylide, formed by deprotonation of one of the ammonium alkyl groups. wikipedia.org It is this second ylide that undergoes the key acs.orgresearchgate.net-sigmatropic rearrangement, followed by aromatization to yield the final ortho-substituted product. wikipedia.org

A critical aspect of the Sommelet–Hauser rearrangement is its stereochemical fidelity. Studies involving diastereomeric N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts have demonstrated the potential for excellent chirality transfer. For instance, the rearrangement of the (1S,2S,1'S)-diastereomer was found to proceed with perfect N-to-C chirality transfer, affording the corresponding (R)-α-arylazetidine-2-carboxylic acid ester in high yield (74%) and with excellent enantiomeric excess (99% ee). nih.gov This high degree of stereocontrol is attributed to a well-ordered, concerted transition state during the acs.orgresearchgate.net-sigmatropic shift, where the stereochemistry of the migrating benzylic center dictates the stereochemistry of the newly formed C-C bond.

The Sommelet–Hauser rearrangement is often in competition with the Stevens rearrangement, a acs.orgorganic-chemistry.org-migration. nih.gov The balance between these two pathways is influenced by the substrate's structure and reaction conditions. Theoretical studies suggest that the formation of the Sommelet-Hauser intermediate is significantly less endoergic, which often favors this pathway. nih.gov

In the case of the diastereomeric azetidinium salts, the stereochemistry of the substrate plays a crucial role in determining the reaction outcome. While the (1S,2S,1'S)-diastereomer cleanly underwent the Sommelet–Hauser rearrangement, the (1R,2R,1'S)-diastereomer gave the desired product in a much lower yield (15%) and with reduced enantiomeric excess (66% ee). nih.gov This was accompanied by the formation of the competitive acs.orgorganic-chemistry.org Stevens rearrangement product. nih.gov This divergence in reactivity highlights how subtle stereochemical differences in the starting material can significantly alter the energy landscape of the competing transition states, thereby dictating the major reaction pathway.

Mechanisms of [2+2] Cycloaddition Reactions

The most versatile and widely used method for constructing the 2-azetidinone (β-lactam) ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction. acs.orgacs.org This reaction has been the subject of extensive mechanistic studies, which have largely refuted a concerted pathway in favor of a stepwise mechanism. researchgate.netnih.gov

The generally accepted mechanism involves two key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine nitrogen atom onto the sp-hybridized carbonyl carbon of the ketene. acs.orgnih.gov This step leads to the formation of a zwitterionic intermediate. acs.org

Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. acs.orgnih.gov This ring-closing step can also be viewed as an intramolecular Mannich-type reaction of the enolate moiety attacking the electrophilic iminium group. nih.gov

The stereochemical outcome (cis vs. trans) of the Staudinger reaction is a complex issue influenced by several factors, including the geometry of the imine, the substituents on both reactants, and the reaction conditions. researchgate.netacs.org As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org This selectivity is often rationalized by the relative stabilities of the intermediates and the kinetics of ring closure versus isomerization of the zwitterion. acs.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the cis product. organic-chemistry.org

Strain-Driven Reactivity and Ring-Opening Pathways

Azetidine (B1206935) and its derivatives, such as 2-oxoazetidinones, possess significant ring strain (approx. 25.4 kcal/mol for azetidine), which is a driving force for their unique reactivity. rsc.orgrsc.org This inherent strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for controlled ring-opening and ring-expansion reactions under appropriate conditions. rsc.orgresearchwithrutgers.com While the β-lactam ring is susceptible to hydrolytic ring-opening, particularly by enzymes like β-lactamases, its strain can also be harnessed for synthetic transformations like ring expansions. microbeonline.comnih.gov

The expansion of the four-membered azetidine ring to a five-membered pyrrolidine (B122466) is a synthetically useful transformation driven by the release of ring strain. A common mechanistic pathway for this expansion involves the intramolecular N-alkylation of an azetidine bearing a suitable leaving group on a side chain. nih.gov

For example, an azetidine substituted at the 2-position with a 3-hydroxypropyl side chain can be activated (e.g., by converting the alcohol to a tosylate). Subsequent intramolecular N-alkylation leads to the formation of a strained, fused 1-azoniabicyclo[3.2.0]heptane intermediate. nih.govresearchgate.net This bicyclic azetidinium ion is highly electrophilic and susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic ring-opening of this intermediate dictates the final product. Attack at the carbon of the original four-membered ring leads to the formation of a seven-membered azepane ring, while attack at the methylene bridge carbon of the bicyclic system results in the desired five-membered pyrrolidine ring. nih.gov The distribution of these ring-expanded products is dependent on the substitution pattern of the azetidine, the nature of the nucleophile, and the stereoelectronics of the ring-opening step, with the regioselectivity often being rationalizable through quantum mechanical calculations. nih.gov

Table 2: Summary of Mechanistic Pathways

| Reaction | Key Intermediate(s) | Driving Force / Key Step | Stereochemical Control |

| Wolff Rearrangement | Carbene, β-Lactam Ketene | N₂ extrusion, Ring contraction | High (trans selectivity from chiral precursors) |

| Sommelet–Hauser Rearrangement | Ylides | acs.orgresearchgate.net-Sigmatropic rearrangement | Excellent N-to-C chirality transfer possible |

| [2+2] Cycloaddition | Zwitterion | Electrocyclic ring closure | Dependent on imine geometry and substituents |

| Ring Expansion | Bicyclic Azetidinium Ion | Release of ring strain | Regioselectivity controlled by nucleophilic attack |

Azetidine Ring Fission Mechanisms in Photoproducts

The photochemical reactivity of the azetidine ring, particularly within β-lactam structures, can lead to ring fission through various mechanisms. These processes are often initiated by the absorption of UV light, leading to the formation of strained, high-energy intermediates that subsequently undergo ring-opening reactions. beilstein-journals.orgresearchgate.net

One prominent pathway for the photochemical cleavage of the β-lactam ring is a formal retro-Staudinger reaction. researchgate.net This process involves the splitting of the four-membered ring to yield highly reactive ketene intermediates. These intermediates can then be trapped by nearby nucleophiles, leading to the formation of new adducts. researchgate.net The efficiency and outcome of such photochemical processes can be influenced by the substituents on the azetidine ring, particularly on the nitrogen atom and at the C3 and C4 positions. researchgate.net For instance, N-alkyl-2-azetidinones are known to isomerize cleanly under UV irradiation, whereas N-aryl-2-azetidinones may be unreactive. researchgate.net

Another key mechanistic aspect involves electron transfer processes that significantly lower the energy barrier for ring opening. nih.gov Quantum-chemical calculations on azetidine derivatives have shown that one-electron reduction dramatically facilitates the cycloreversion of the azetidine heterocycle. nih.gov This process weakens the C-C sigma bond within the ring, substantially decreasing the activation energy required for cleavage. nih.gov In contrast, oxidation can also lower the ring-opening energy barrier, but the subsequent process may be too slow to be competitive. nih.gov The ring-opening of the resulting anionic or cationic radical systems can proceed in a stepwise manner, involving the scission of the C-C and C-N bonds. nih.gov

A synthetic strategy termed the "build and release approach" utilizes these principles by first photochemically constructing a strained azetidine intermediate, which is then induced to undergo ring opening. beilstein-journals.org For example, the Norrish-Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols. beilstein-journals.orgresearchgate.net These intermediates readily undergo ring fission upon the addition of electrophiles like electron-deficient ketones or boronic acids, facilitated by the pre-installed strain energy of the four-membered ring. beilstein-journals.org The nature of the protecting group on the nitrogen atom is critical in orchestrating both the initial photochemical cyclization and the subsequent ring-opening step. beilstein-journals.org

Table 1: Factors Influencing Azetidine Ring Fission Mechanisms

| Factor | Influence on Ring Fission Mechanism | Supporting Findings | Source |

|---|---|---|---|

| Substitution Pattern | The nature of substituents on the nitrogen and carbon atoms of the ring controls the outcome of the photochemical process. | N-Aryl-2-azetidinones are often unreactive, while N-alkyl-2-azetidinones undergo clean isomerization. | researchgate.net |

| Electron Transfer | One-electron reduction significantly lowers the activation energy for ring cleavage by weakening the intrac-ring C-C bond. | Reduction facilitates the ring opening of the azetidine heterocycle more effectively than oxidation. | nih.gov |

| Ring Strain | High intrinsic strain energy in photochemically generated azetidine intermediates facilitates subsequent ring-opening reactions. | Strained 3-phenylazetidinols, formed via Norrish-Yang cyclization, readily undergo ring opening upon addition of ketones or boronic acids. | beilstein-journals.org |

| Reaction Pathway | Photochemical ring splitting can occur via a retro-Staudinger reaction. | This pathway generates a highly reactive ketene intermediate that can be trapped by nucleophiles. | researchgate.net |

Biosynthetic Pathways of Azetidine-Containing Metabolites

Azetidine-2-carboxylic acid and its derivatives are naturally occurring non-proteinogenic amino acids found in various plants and microorganisms. Their biosynthesis often originates from L-methionine. A well-studied example is the biosynthesis of the mugineic acid family of phytosiderophores, which are crucial for iron acquisition in graminaceous plants like barley and wheat. nih.govresearchgate.netnih.gov

The pathway begins with S-adenosyl-L-methionine (SAM), a metabolite derived from methionine. researchgate.net Three molecules of SAM are condensed by the enzyme nicotianamine synthase (NAS) to form nicotianamine (NA). researchgate.net This step is conserved in all plant species for the synthesis of NA. researchgate.net In graminaceous plants, the pathway continues with the conversion of NA into the core azetidine-containing intermediate, 2'-deoxymugineic acid (DMA). researchgate.net This conversion is a two-step process catalyzed by nicotianamine aminotransferase (NAAT), which forms a 3''-keto intermediate, and deoxymugineic acid synthase (DMAS), which reduces this intermediate to DMA. researchgate.net

From DMA, the pathway can diverge depending on the plant species. nih.gov For example, in barley, DMA is hydroxylated to mugineic acid, which can be further converted to 3-epihydroxymugineic acid. nih.gov The enzymes responsible for these hydroxylation steps are dioxygenases. wikipedia.org The entire biosynthetic process is tightly regulated, with the expression of the encoding genes (such as HvNAS1, HvNAAT, and HvIDS2) being significantly increased under iron-deficient conditions. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Mugineic Acid Family Phytosiderophores

| Enzyme | Abbreviation | Function | Source |

|---|---|---|---|

| Nicotianamine Synthase | NAS | Catalyzes the condensation of three S-adenosyl-L-methionine (SAM) molecules to form one molecule of nicotianamine (NA). | researchgate.net |

| Nicotianamine Aminotransferase | NAAT | Transfers an amino group from NA to form a 3''-keto intermediate. | researchgate.net |

| Deoxymugineic Acid Synthase | DMAS | Reduces the 3''-keto intermediate to form 2'-deoxymugineic acid (DMA), which contains the azetidine ring. | researchgate.net |

| Mugineic-acid 3-dioxygenase | IDS2/IDS3 | Hydroxylates mugineic acid and 2'-deoxymugineic acid at the C-3 position. | nih.govwikipedia.org |

S-Adenosylmethionine (SAM)-Dependent Cyclization Mechanisms

The formation of the azetidine ring in many natural products is a fascinating enzymatic process that often utilizes S-adenosylmethionine (SAM) not as a methyl donor, but as a substrate for cyclization. researchgate.netacs.orgnih.gov Research has unveiled a novel function for certain SAM-dependent methyltransferase-like enzymes, which catalyze the intramolecular cyclization of SAM to produce azetidine-2-carboxylic acid (AZE). researchgate.netacs.orgnih.gov

One such enzyme is VioH, which is involved in the biosynthesis of vioprolides in Cystobacter violaceus. researchgate.netacs.org VioH, despite having sequence similarity to class I methyltransferases, catalyzes an intramolecular 4-exo-tet cyclization of SAM. researchgate.net This reaction involves a nucleophilic attack from the α-amino group of the methionine moiety onto the γ-carbon, displacing the 5'-deoxyadenosyl group and forming the strained four-membered azetidine ring. researchgate.netnih.gov The mechanism is distinct from the typical methyl transfer or radical-based reactions often associated with SAM. Instead, it proceeds via a simple nucleophilic mechanism where the α-amino group acts as the nucleophile. nih.gov

Biochemical studies have confirmed that in the presence of VioH, SAM is directly converted to AZE. acs.orgnih.gov This enzymatic strategy leverages the inherent reactivity of SAM, where the positively charged sulfonium ion makes the adjacent carbon atoms susceptible to nucleophilic attack. nih.gov The enzyme's active site facilitates an unusual substrate conformation that promotes the cyclization, supported by desolvation effects and cation-π interactions. researchgate.net This discovery highlights a previously unknown catalytic capability of methyltransferase-like enzymes and provides a key mechanistic insight into the biosynthesis of the azetidine ring. acs.orgnih.gov

Mechanistic Insights into Imine-Isocyanide Interactions Leading to Azetidines

The synthesis of azetidine scaffolds can be achieved through the interaction of imines and isocyanides, a process that diverges significantly from the classical Ugi multicomponent reaction. nih.gov In the absence of a carboxylic acid, the reaction follows a distinct mechanistic pathway, resulting in the formation of bis(imino)azetidines. nih.gov

The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), and proceeds through a sequential process involving the incorporation of two isocyanide molecules. nih.govbeilstein-journals.org The mechanism is initiated by the attack of the first isocyanide molecule on the Lewis acid-activated imine. This is followed by the attack of a second isocyanide molecule. nih.gov

The key ring-forming step is a nucleophilic 4-exo-dig cyclization. nih.gov This final step closes the four-membered ring to yield the azetidine product. The process has been studied for its reaction scope, revealing that various imine and isocyanide starting materials can be used to generate a collection of multicomponent adducts. nih.gov For example, reactions with different types of activated C=N bonds, such as N-sulfinylimines, oximes, and hydrazones, were found to be unproductive under the described conditions. However, isatinimines reacted successfully to form spiro-azetidines. nih.gov

Table 3: Reaction of Imines with Isocyanides for Azetidine Formation

| Imine Substituent (R¹) | Isocyanide (R²) | Product Yield | Source |

|---|---|---|---|

| 4-ClC₆H₄ | tert-Butyl isocyanide | 77% | nih.gov |

| 4-ClC₆H₄ | Benzyl (B1604629) isocyanide | 63% | nih.gov |

| 4-MeOC₆H₄ | tert-Butyl isocyanide | 80% | nih.gov |

| 4-MeOC₆H₄ | Benzyl isocyanide | 71% | nih.gov |

| 4-ClC₆H₄ | Cyclohexyl isocyanide | 34% | nih.gov |

Stereochemistry and Chiral Synthesis of 1 4 Bromophenyl 2 Oxoazetidine 3 Carboxylic Acid Derivatives

Diastereoselective Control in β-Lactam Formation

The formation of the azetidin-2-one (B1220530) (β-lactam) ring often generates two stereocenters at the C3 and C4 positions, leading to the possibility of cis and trans diastereomers. The relative stereochemistry is highly dependent on the reaction mechanism and conditions.

One effective method for achieving high diastereoselectivity in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives is the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govnih.govresearchgate.netbeilstein-archives.orgresearchgate.net This approach generates reactive ketene (B1206846) intermediates that can be trapped by various nucleophiles to form the β-lactam ring. nih.gov A significant finding in this area is that the reaction of chiral 5-monosubstituted diazotetramic acids proceeds with excellent diastereoselectivity, yielding exclusively the trans-diastereomeric β-lactam products. nih.govnih.govresearchgate.netbeilstein-archives.orgresearchgate.net

The stereochemical outcome of these reactions can be reliably determined using proton NMR (¹H NMR) spectroscopy. The vicinal coupling constant (³J) between the protons at C3 and C4 of the β-lactam ring is a diagnostic indicator of the relative stereochemistry. The characteristic values for these coupling constants are:

cis-diastereomers: ³J values typically range from 5.5 to 6.0 Hz.

trans-diastereomers: ³J values are significantly smaller, generally falling in the range of 1.5 to 2.5 Hz.

This clear distinction in coupling constants allows for unambiguous assignment of the trans configuration to the products formed via the Wolff rearrangement of chiral diazotetramic acids. nih.gov

Another widely used method for β-lactam synthesis is the Staudinger [2+2] cycloaddition of a ketene and an imine. organicreactions.org The diastereoselectivity of the Staudinger reaction can be influenced by several factors, including the nature of the substituents on both the ketene and the imine. nih.gov For instance, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce exclusively trans-β-lactams. nih.gov Conversely, other variations of the Staudinger reaction predominantly yield cis-β-lactams. nih.govacs.org The choice of the N-protecting group on the imine can also direct the stereochemical outcome, with N-tosyl imines favoring cis products and N-triflyl imines favoring trans isomers in certain catalytic systems. nih.gov

| Synthetic Method | Typical Diastereomeric Outcome | Key Influencing Factors | Analytical Method for Stereochemistry Determination |

|---|---|---|---|

| Wolff Rearrangement of Chiral Diazotetramic Acids | Exclusively trans | Chirality of the starting diazotetramic acid | ¹H NMR (³JH3-H4 = 1.5–2.5 Hz) |

| Staudinger [2+2] Cycloaddition | cis or trans | Substituents on ketene and imine, N-protecting group, reaction conditions | ¹H NMR (³JH3-H4 = 5.5–6.0 Hz for cis) |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid derivatives is of significant interest. A primary strategy to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical course of a reaction, and are subsequently removed.

While specific examples for the 1-(4-bromophenyl) derivative are not extensively detailed in the literature, the principles of enantioselective synthesis for the azetidine (B1206935) core are well-established. Chiral Brønsted acids, for example, have emerged as powerful catalysts for a variety of enantioselective transformations, including those that could be adapted for the synthesis of chiral azetidine precursors. nih.govresearchgate.net

A prevalent approach involves the use of chiral amines as auxiliaries. For instance, (S)-1-phenylethylamine is a widely used and commercially available chiral auxiliary that has been successfully employed in the diastereoselective synthesis of various nitrogen-containing heterocycles. nih.govrsc.orgnih.gov In the context of azetidine synthesis, (S)-1-phenylethylamine can serve as both a source of nitrogen and a chiral directing group. rsc.org The general strategy involves attaching the chiral amine to a precursor molecule, performing the key bond-forming reaction to create the chiral center(s) with high diastereoselectivity, and then removing the auxiliary, often through hydrogenolysis, to yield the enantiomerically enriched product.

Chiral Induction in Azetidine Ring Systems

Chiral induction refers to the transfer of chirality from a chiral molecule (like an auxiliary or catalyst) to a prochiral substrate during a chemical reaction. In the synthesis of derivatives of this compound, chiral induction is the cornerstone of creating non-racemic products.

The use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary provides a clear example of this principle. researchgate.net When this chiral amine is incorporated into a reactant, it creates a diastereomeric intermediate. The steric and electronic properties of the phenylethyl group then influence the approach of reagents to the prochiral center, favoring the formation of one diastereomer over the other. researchgate.net The efficiency of this chiral induction can be very high, leading to products with excellent diastereomeric excess.

For example, in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, (S)-1-phenylethylamine was used as the chiral auxiliary. The absolute configuration of one of the final products was confirmed by X-ray crystallography, demonstrating the effective transfer of chirality from the auxiliary to the newly formed stereocenters of the azetidine ring. rsc.org This well-documented strategy highlights a viable pathway for the asymmetric synthesis of chiral this compound derivatives.

| Chiral Induction Strategy | Example of Chiral Inducer | Mechanism of Chirality Transfer | Outcome |

|---|---|---|---|

| Chiral Auxiliary | (S)-1-Phenylethylamine | Formation of diastereomeric intermediates, where the auxiliary sterically and electronically directs the approach of reagents. | Enantiomerically enriched azetidine derivatives after removal of the auxiliary. |

| Chiral Catalyst | Chiral Brønsted Acid | Formation of a chiral environment around the substrate, favoring one reaction pathway over another. | Enantiomerically enriched products without the need for auxiliary attachment and removal steps. |

Conformational Analysis of Chiral Azetidine Carboxylic Acid Residues

The conformation of these residues can be investigated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with computational modeling. researchgate.net Advanced NMR techniques, such as 2D COSY and NOESY, can provide information about through-bond and through-space proton-proton proximities, which helps in elucidating the preferred conformations in solution. nih.govafricaresearchconnects.com

Studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a potent inducer of β-turns. researchgate.net A β-turn is a common secondary structure motif in proteins and peptides where the polypeptide chain reverses its direction. The constrained nature of the azetidine ring helps to pre-organize the peptide backbone into a turn-like conformation.

Advanced Spectroscopic Characterization and Structural Elucidation of Azetidine Ring Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For azetidine (B1206935) derivatives, it provides crucial information about the proton and carbon environments, their connectivity, and spatial relationships.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the complex structure of substituted azetidines.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid, HMBC would be critical for connecting the protons on the azetidine ring to the carbonyl carbon of the lactam, the carboxylic acid carbon, and the carbons of the 4-bromophenyl group. For instance, correlations would be expected between the proton at position 3 (H3) and the carbonyl carbon (C2) as well as the carboxylic acid carbon.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which is fundamental for determining stereochemistry. orgchemboulder.com Cross-peaks in a NOESY spectrum indicate through-space interactions, not through-bond coupling. orgchemboulder.com This technique is particularly valuable for establishing the relative configuration of substituents on the azetidine ring.

¹H-¹⁵N HMBC: Given the presence of a nitrogen atom in the azetidine ring, ¹H-¹⁵N HMBC can provide direct evidence of connectivity between protons and the ring nitrogen. Protons on the carbon adjacent to the nitrogen (C4) would show a correlation to the ¹⁵N nucleus, confirming the ring structure. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Information |

|---|---|---|

| ¹H-¹³C HMBC | Protons on azetidine ring ↔ Carbonyl carbon (C2), Carboxylic acid carbon, Aromatic carbons | Confirms the connectivity of the azetidine ring to the phenyl and carboxylic acid groups. |

| ¹H-¹H NOESY | H3 ↔ H4 protons | Determines the cis or trans relative stereochemistry of the substituents on the azetidine ring. |

| ¹H-¹⁵N HMBC | Protons on C4 ↔ Ring Nitrogen (N1) | Unambiguously confirms the N-C4 bond within the heterocyclic ring structure. researchgate.net |

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons of the azetidine ring is highly dependent on the dihedral angle between them, making it a powerful tool for assigning stereochemistry. For 3,4-disubstituted 2-oxoazetidine rings, the coupling constant between H3 and H4 protons differs significantly for cis and trans isomers. nih.gov

According to established literature, the following correlations are used:

trans-Isomers: Exhibit a smaller coupling constant, typically in the range of 1.5–2.5 Hz. nih.govresearchgate.net

cis-Isomers: Show a larger coupling constant, generally between 5.5–6.0 Hz. nih.govresearchgate.net

This clear differentiation allows for the straightforward assignment of the relative stereochemistry at the C3 and C4 positions based on a standard ¹H NMR spectrum. nih.gov

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are spatially close. orgchemboulder.com In NOESY experiments, the presence of a cross-peak between two protons indicates they are typically within 5 Å of each other. This is particularly useful for confirming the stereochemical assignments made from coupling constants.

For this compound, a NOESY experiment would be expected to show a spatial correlation between the H3 and H4 protons if they are on the same face of the ring (cis configuration). Conversely, the absence or very weak intensity of this cross-peak would strongly support a trans configuration.

The four-membered azetidine ring possesses significant ring strain, which influences its chemical and spectroscopic properties. nih.gov This strain can introduce challenges in structural elucidation:

Unusual Chemical Shifts: The constrained geometry can lead to proton and carbon chemical shifts that deviate from those predicted for analogous acyclic systems.

Ring Puckering and Dynamics: The azetidine ring is not perfectly planar and can undergo rapid puckering motions in solution. This can lead to broadened NMR signals or time-averaged coupling constants, which may complicate stereochemical analysis.

Instability: The inherent strain can make some azetidine derivatives prone to ring-opening reactions, especially under acidic or basic conditions, or in the presence of nucleophiles. nih.gov This instability can complicate sample preparation and data acquisition.

X-ray Crystallography for Absolute Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration of chiral centers. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in three-dimensional space.

For a chiral molecule like this compound, X-ray crystallography is the definitive method for:

Determining Stereochemistry: It unequivocally establishes the cis or trans relationship between substituents on the ring.

Measuring Bond Lengths and Angles: It provides precise data on the geometry of the strained azetidine ring, offering insights into the effects of ring strain.

Analyzing Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, showing intermolecular forces like hydrogen bonding involving the carboxylic acid group.

Although no specific crystal structure for this compound is cited in the searched literature, this technique remains the gold standard for the absolute structural elucidation of such β-lactam derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be dominated by absorptions from the β-lactam and carboxylic acid moieties.

The key expected absorptions are:

Carboxylic Acid O–H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orglibretexts.org

β-Lactam C=O Stretch: The carbonyl group of the strained four-membered lactam ring typically shows a strong and sharp absorption at a relatively high frequency, expected around 1730-1770 cm⁻¹. libretexts.org

Carboxylic Acid C=O Stretch: The carbonyl of the carboxylic acid group typically absorbs strongly in the range of 1700–1725 cm⁻¹ when in a hydrogen-bonded dimeric form. libretexts.org

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450–1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the 4-bromophenyl ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500–3300 | Strong, Very Broad |

| β-Lactam | C=O Stretch | ~1730–1770 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | ~1700–1725 | Strong |

| Aromatic Ring | C=C Stretch | ~1450–1600 | Medium to Weak |

Synthetic Applications and Further Derivatization of 1 4 Bromophenyl 2 Oxoazetidine 3 Carboxylic Acid Derivatives

Utilization as Key Intermediates in Complex Molecule Synthesis

While specific examples detailing the use of 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid in the synthesis of highly complex natural products are not extensively documented, the broader class of β-lactams are well-established as versatile intermediates. nih.gov The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to nucleophilic attack, allowing for controlled ring-opening reactions that yield valuable acyclic amino acid derivatives. These can then be incorporated into more elaborate molecular structures.

Furthermore, the functional groups present on the this compound molecule, namely the carboxylic acid and the bromo-substituted phenyl ring, offer handles for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromine atom on the phenyl ring is amenable to cross-coupling reactions, such as Suzuki or Heck couplings. These reactions can be employed to build molecular complexity by introducing new carbon-carbon or carbon-heteroatom bonds.

Scaffold for Novel Amino Acid Derivatives and Peptidomimetics

The rigid framework of the azetidin-2-one ring system makes this compound and its analogs attractive scaffolds for the design of novel amino acid derivatives and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov

The 2-oxoazetidine-3-carboxylic acid core can be considered a constrained β-amino acid analog. By modifying the carboxylic acid group and introducing substituents at other positions of the ring, a diverse library of non-natural amino acids can be generated. These can then be incorporated into peptide chains to induce specific secondary structures or to probe interactions with biological targets. The use of heterocyclic scaffolds is a common strategy in the development of peptidomimetics to create molecules with improved stability and binding affinity. nih.gov

A study on (S)-4-oxoazetidine-2-carboxylate derivatives demonstrated their use as peptidomimetics by coupling them with amino acid and oligopeptide esters. nih.gov This approach, applied to this compound, would allow for the synthesis of novel peptide analogs with potential applications in drug discovery.

Exploration of Structural Diversity through Functional Group Tolerance

The synthesis of a wide array of derivatives from a common scaffold is a cornerstone of modern medicinal chemistry. The development of synthetic methods that tolerate a variety of functional groups is crucial for this endeavor. A notable method for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives is the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This reaction allows for the introduction of a diverse range of substituents at the exocyclic acyl group by reacting the intermediate ketene (B1206846) with various nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols. nih.govbeilstein-journals.org

This method showcases a significant degree of functional group tolerance, enabling the creation of a library of 2-oxoazetidine-3-carboxylic acid amides and esters. nih.gov For instance, the reaction has been shown to be successful with a variety of substituted anilines and benzylamines, as well as different alcohols and thiols. nih.gov However, the reaction has its limitations, as it was unsuccessful with certain nucleophiles like dimethyl and tosylhydrazine, and N-ethylpiperazine. nih.govbeilstein-journals.org The ability to generate a diverse set of derivatives is critical for structure-activity relationship (SAR) studies in drug discovery.

The following table provides examples of nucleophiles that have been successfully used in the Wolff rearrangement to generate 2-oxoazetidine-3-carboxylic acid derivatives, demonstrating the functional group tolerance of this synthetic route.

Synthesis of Fused Heterocyclic Systems from Azetidine (B1206935) Precursors

These transformations often involve the strategic cleavage of one of the β-lactam ring bonds, followed by intramolecular cyclization with a suitably positioned functional group. For instance, a suitably substituted β-lactam can be rearranged to form pyrrolidine (B122466) or piperidine (B6355638) heterocycles. The synthesis of thiazole-fused quinazolinones has also been explored, demonstrating the versatility of heterocyclic precursors in building complex fused systems. mdpi.com

Precursors for β-Lactam Antibiotics and Enzyme Inhibitors

The azetidin-2-one ring is the defining structural feature of β-lactam antibiotics, which are among the most important classes of antibacterial agents. nih.gov Consequently, derivatives of this compound are of significant interest as potential precursors for new β-lactam antibiotics. The core structure can be elaborated with various side chains to modulate the antibacterial spectrum and resistance to β-lactamases.

Furthermore, 2-oxoazetidine-3-carboxylic acid derivatives have been investigated for their potential as inhibitors of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.govbeilstein-journals.org By inhibiting these enzymes, the efficacy of existing β-lactam antibiotics can be restored. Beyond β-lactamases, derivatives of this scaffold have also shown weak inhibitory activity against other enzymes, such as elastase. nih.gov The 1-(4-bromophenyl) substituent and the carboxylic acid group provide opportunities for designing derivatives that can specifically interact with the active sites of target enzymes.

The following table lists some of the biological activities exhibited by the broader class of 2-oxoazetidine-3-carboxylic acid derivatives.

Future Research Directions in 2 Oxoazetidine 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic strategies for constructing the 2-oxoazetidine-3-carboxylic acid core is a primary objective for future research. Traditional methods for β-lactam synthesis often involve multi-step procedures and the use of hazardous reagents. acs.org Modern synthetic chemistry is increasingly focused on principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances.

Future efforts in this area are likely to concentrate on several key approaches:

Catalytic Methods: The use of transition-metal catalysts and organocatalysts offers a promising avenue for the development of more efficient and selective syntheses. For instance, recent breakthroughs have utilized nickel catalysts for the asymmetric synthesis of β-lactams from abundant hydrocarbon sources. thieme-connect.com Such approaches could be adapted for the synthesis of 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid, potentially offering higher yields and improved stereocontrol.

One-Pot Reactions: Designing multi-component reactions in a single pot minimizes purification steps and reduces solvent waste. A one-pot method for the construction of β-lactam scaffolds has been developed via the organocatalytic oxidation of amines, which avoids the isolation of intermediate imines. illinois.edu

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Enzymatic synthesis of β-lactam antibiotics is an attractive alternative to chemical methods, often proceeding under mild conditions in aqueous media. nih.gov Future research could explore the development of specific enzymes for the synthesis of this compound and its analogues.

A notable recent development is the use of a thermally promoted Wolff rearrangement of diazotetramic acids to access 2-oxoazetidine-3-carboxylic acid derivatives. organic-chemistry.orgacs.orgresearchgate.net This method allows for the introduction of various substituents at a late stage of the synthesis, enhancing molecular diversity. organic-chemistry.orgacs.orgresearchgate.net Further exploration of this and other novel rearrangement strategies will be crucial.

Table 1: Comparison of Synthetic Strategies for 2-Oxoazetidine-3-carboxylic Acid Derivatives

| Synthetic Strategy | Advantages | Potential for Sustainability | Key Research Focus |

| [2+2] Cycloaddition | Well-established, versatile | Can be improved with catalytic and greener methods | Development of novel catalysts, use of benign solvents |

| Wolff Rearrangement | Access to diverse derivatives | Can be promoted by thermal or photochemical means | Exploration of new diazo precursors and reaction conditions |

| Enzymatic Synthesis | High selectivity, mild conditions | Inherently green | Discovery and engineering of specific enzymes |

| One-Pot Reactions | Reduced waste, improved efficiency | High | Design of novel multi-component reaction cascades |

| Flow Chemistry | Scalability, safety, reproducibility | High | Optimization of reaction parameters in continuous flow |

Advanced Mechanistic Investigations via In Situ Spectroscopies

A deeper understanding of the reaction mechanisms underlying the formation of the 2-oxoazetidine-3-carboxylic acid scaffold is essential for optimizing existing synthetic routes and designing new ones. While traditional analytical techniques provide valuable information about starting materials and final products, in situ spectroscopic methods offer the unique ability to monitor reactions in real-time, providing insights into transient intermediates and transition states.

Future research in this area will likely involve the application of a suite of in situ spectroscopic techniques, including:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. It can be used to determine reaction kinetics and elucidate complex reaction pathways.

In Situ Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the formation and disappearance of functional groups. For example, the characteristic carbonyl stretching frequency of the β-lactam ring (typically in the range of 1735-1765 cm⁻¹) can be used to follow the progress of the cyclization reaction. nih.gov

In Situ Mass Spectrometry: This technique allows for the direct observation of reaction intermediates and can provide valuable information about their molecular weights and fragmentation patterns.

By combining these in situ methods with computational modeling, researchers can build a comprehensive picture of the reaction mechanism. For example, in the context of the Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) with an imine), in situ spectroscopy could be used to study the formation of the zwitterionic intermediate and its subsequent ring closure to form the β-lactam. nih.gov A detailed mechanistic understanding can lead to the rational design of catalysts and reaction conditions that favor the desired product and minimize the formation of byproducts.

Computational Design of Azetidine-Based Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of 2-oxoazetidine-3-carboxylic acid chemistry, computational methods can be employed to design novel scaffolds with desired properties and to predict their biological activities.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgrsc.org These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. acs.orgillinois.edu For example, QSAR studies on 2-azetidinone derivatives have been used to identify topological and molecular connectivity indices that govern their antimicrobial and anticancer activities. acs.org

In Silico Screening: Virtual screening of large compound libraries against a biological target of interest is a powerful method for identifying potential drug candidates. nih.govtandfonline.com For azetidine-based scaffolds, this could involve docking studies to predict the binding affinity of novel 2-oxoazetidine-3-carboxylic acid derivatives to enzymes such as β-lactamases. nih.govtandfonline.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search for novel scaffolds that fit the pharmacophoric requirements.

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. This allows for the early identification of molecules with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.

The azetidine (B1206935) ring, with its inherent strain and conformational rigidity, presents an interesting scaffold for the design of molecules with specific three-dimensional shapes. thieme-connect.comdntb.gov.ua Computational tools can be used to explore the conformational space of this compound and its derivatives, providing insights into how structural modifications will affect their shape and potential interactions with biological targets.

Expanding the Chiral Pool of 2-Oxoazetidine-3-carboxylic Acids

Chirality plays a crucial role in the biological activity of many molecules. The development of methods for the asymmetric synthesis of 2-oxoazetidine-3-carboxylic acids is therefore of paramount importance. The goal is to produce enantiomerically pure compounds, as different enantiomers can have distinct pharmacological properties.

Future research in this area will continue to build upon established methods of asymmetric synthesis, including:

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the imine precursor in the Staudinger reaction has been a successful strategy for the diastereoselective synthesis of β-lactams. thieme-connect.comnih.govtandfonline.com Future work may focus on the development of new, more efficient, and easily removable chiral auxiliaries. thieme-connect.com

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net Organocatalytic approaches to the synthesis of β-lactams, such as the use of chiral amines to catalyze the reaction between ketenes and imines, are an active area of research. acs.org

Transition-Metal Catalysis: Chiral transition-metal complexes can be used to catalyze a variety of enantioselective transformations. Copper-catalyzed asymmetric Kinugasa reactions and palladium-catalyzed C-H amidation are examples of metal-catalyzed methods that have been applied to the synthesis of chiral β-lactams. rsc.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

A recent study has shown that the reaction of chiral diazotetramic acids leads exclusively to trans-diastereomeric β-lactams, providing a route to enantiomerically enriched 2-oxoazetidine-3-carboxylic acid derivatives. nih.govresearchgate.netresearchgate.net Further exploration of such substrate-controlled stereoselective reactions will be a valuable avenue for future research. The ability to access a diverse range of stereoisomers of this compound and related compounds will be critical for elucidating their structure-activity relationships and for the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1-(4-bromophenyl)-2-oxoazetidine-3-carboxylic acid, and what key reaction parameters influence yield?

The compound can be synthesized via microwave-assisted Wolff rearrangement of 3-diazotetramic acids , where nucleophilic trapping by amines or alcohols forms the azetidine ring . Key parameters include microwave irradiation time (optimized between 5–30 minutes), solvent polarity (e.g., DMF or acetonitrile), and the nature of the nucleophile (primary amines yield higher regioselectivity). Post-reaction purification via column chromatography is critical to isolate the β-lactam core structure .

Q. How can researchers characterize the stereochemical configuration of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers, while X-ray crystallography confirms absolute configuration. For intermediates, H-NMR coupling constants (e.g., for azetidine ring protons) and NOESY experiments help assign relative stereochemistry. Computational methods like DFT-based NMR prediction align with experimental data .

Q. What biological screening assays are recommended for initial evaluation of this compound?

Prioritize β-lactamase inhibition assays (e.g., nitrocefin hydrolysis inhibition) due to structural similarity to β-lactam antibiotics . Antitubercular activity can be tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC determination). Cytotoxicity profiling in mammalian cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of 2-oxoazetidine derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., enzyme isoform specificity in β-lactamase inhibition) or compound purity. Use orthogonal assays:

- Validate β-lactamase inhibition with fluorescent substrates (e.g., CENTA).

- Confirm antitubercular activity via intracellular infection models (e.g., macrophage assays).

- Employ LC-MS to verify compound stability under assay conditions .

Q. What strategies optimize the microwave-assisted Wolff rearrangement for synthesizing azetidine derivatives?

- Solvent optimization : Polar aprotic solvents (DMF) enhance microwave absorption and reaction homogeneity.

- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., ring-opening).

- Nucleophile selection : Bulky amines (e.g., tert-butylamine) reduce steric hindrance at the azetidine C3 position .

Q. How does the 4-bromophenyl substituent influence interactions with biological targets?